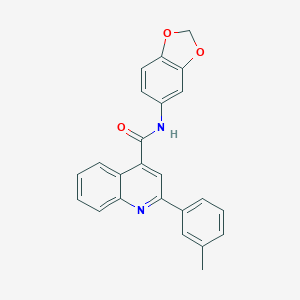![molecular formula C21H20INO5 B443251 ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE](/img/structure/B443251.png)
ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is characterized by its unique combination of ethoxy, iodo, and indole groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Ethoxy Group Addition: This step involves the ethylation of the phenolic hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with ethyl bromoacetate in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions, leading to a variety of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, facilitated by palladium catalysts, to form complex biaryl structures.
Scientific Research Applications
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool in the study of biological pathways and mechanisms.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: A structural analog with different biological activities.
The uniqueness of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C21H20INO5 |
|---|---|
Molecular Weight |
493.3g/mol |
IUPAC Name |
ethyl 2-[2-ethoxy-6-iodo-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H20INO5/c1-3-26-18-11-13(10-16(22)20(18)28-12-19(24)27-4-2)9-15-14-7-5-6-8-17(14)23-21(15)25/h5-11H,3-4,12H2,1-2H3,(H,23,25)/b15-9- |
InChI Key |
SRSPFZYWVFPJMH-DHDCSXOGSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B443168.png)

![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B443172.png)

![Methyl 6-ethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443174.png)
![3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B443176.png)
![3-(2,6-dichlorophenyl)-N-[2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)ethyl]-5-methylisoxazole-4-carboxamide](/img/structure/B443177.png)
![isopropyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443178.png)
![Methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443179.png)

![Methyl 4-(4-chlorophenyl)-2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B443182.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B443184.png)


